molecular formula C12H13NO B13211050 N-(furan-2-ylmethyl)-2-methylaniline

N-(furan-2-ylmethyl)-2-methylaniline

Cat. No.: B13211050
M. Wt: 187.24 g/mol
InChI Key: GVAFADHNSYZXOJ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-methylaniline is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring attached to a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(furan-2-ylmethyl)-2-methylaniline can be synthesized through a multi-step process involving the reaction of furan-2-carboxaldehyde with 2-methylaniline. The reaction typically involves the use of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) under microwave-assisted conditions . The reaction is carried out in a suitable solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization or flash chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-methylaniline involves its interaction with specific molecular targets. The furan ring and methylaniline moiety can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)aniline
  • N-(furan-2-ylmethyl)-2-hydroxybenzohydrazide
  • N-(furan-2-ylmethyl)furan-2-carboxamide

Uniqueness

N-(furan-2-ylmethyl)-2-methylaniline is unique due to the presence of both a furan ring and a methylaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-methylaniline

InChI

InChI=1S/C12H13NO/c1-10-5-2-3-7-12(10)13-9-11-6-4-8-14-11/h2-8,13H,9H2,1H3

InChI Key

GVAFADHNSYZXOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC2=CC=CO2

Origin of Product

United States

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